molecular formula C8H9F2NO2S B13529301 1-(2,5-Difluorophenyl)ethane-1-sulfonamide

1-(2,5-Difluorophenyl)ethane-1-sulfonamide

Cat. No.: B13529301
M. Wt: 221.23 g/mol
InChI Key: PQVYJZOHEZFXHG-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C8H9F2NO2S It is characterized by the presence of a sulfonamide group attached to an ethane chain, which is further substituted with two fluorine atoms on the phenyl ring

Preparation Methods

The synthesis of 1-(2,5-Difluorophenyl)ethane-1-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 2,5-difluorobenzene with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,5-Difluorophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

1-(2,5-Difluorophenyl)ethane-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,5-Difluorophenyl)ethane-1-sulfonamide can be compared with other similar compounds, such as:

    1-(2,4-Difluorophenyl)ethane-1-sulfonamide: This compound has fluorine atoms at different positions on the phenyl ring, which can lead to differences in reactivity and biological activity.

    1-(3,5-Difluorophenyl)ethane-1-sulfonamide: Similar to the above, the position of the fluorine atoms affects the compound’s properties.

    1-(2,6-Difluorophenyl)ethane-1-sulfonamide: Another isomer with distinct chemical and biological characteristics.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Biological Activity

1-(2,5-Difluorophenyl)ethane-1-sulfonamide is a compound that has garnered attention due to its diverse biological activities, particularly in antiviral and antidiabetic research. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Antiviral Activity

Recent studies have shown that this compound exhibits significant antiviral properties against various strains of influenza A virus.

Key Findings:

  • The compound demonstrated potent inhibition of viral mRNA levels in A549 cells infected with H1N1, H5N1, and H3N2 influenza viruses. The IC50 value was reported at 16.79 nM, indicating high efficacy against these viruses .
  • In primary human bronchial epithelial cells, the compound also reduced viral mRNA levels significantly, suggesting its potential as a therapeutic agent in treating influenza infections .

Table 1: Antiviral Efficacy of this compound

Virus StrainIC50 (nM)Viral Titer Reduction (logs)
H1N116.79≥4
H5N116.79≥4
H3N216.79≥4

Antidiabetic Activity

The compound has also been investigated for its potential antidiabetic effects. In vitro studies revealed that certain sulfonamide derivatives exhibited notable inhibitory activity against α-glucosidase and α-amylase.

Key Findings:

  • Compounds derived from sulfonamides showed IC50 values ranging from 19.39 to 25.57 μM against α-glucosidase, outperforming acarbose in terms of potency .
  • The structure–activity relationship (SAR) indicated that modifications on the phenyl ring could enhance or diminish the inhibitory activity against these enzymes.

Table 2: Antidiabetic Efficacy of Sulfonamide Derivatives

Compound IDα-Glucosidase IC50 (μM)α-Amylase IC50 (μM)
3a19.39Not tested
3b25.12Not tested
3h25.57Not tested
Acarbose25.00Not tested

The antiviral mechanism appears to involve interference with viral entry or mRNA transcription processes. The compound's ability to reduce viral protein expression indicates a multifaceted approach to inhibiting viral replication .

In the context of antidiabetic activity, the inhibition of α-glucosidase and α-amylase suggests that these compounds can potentially modulate glucose metabolism effectively .

Case Studies

In a study assessing the efficacy of various sulfonamide derivatives against Trypanosoma brucei, the lead compound exhibited significant cytotoxicity in vitro and in vivo . This study highlighted the importance of structural modifications in enhancing biological activity and therapeutic potential.

Another case study focused on the pharmacokinetics of related sulfonamide compounds in animal models, demonstrating promising bioavailability and efficacy against parasitic infections .

Properties

Molecular Formula

C8H9F2NO2S

Molecular Weight

221.23 g/mol

IUPAC Name

1-(2,5-difluorophenyl)ethanesulfonamide

InChI

InChI=1S/C8H9F2NO2S/c1-5(14(11,12)13)7-4-6(9)2-3-8(7)10/h2-5H,1H3,(H2,11,12,13)

InChI Key

PQVYJZOHEZFXHG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)F)S(=O)(=O)N

Origin of Product

United States

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